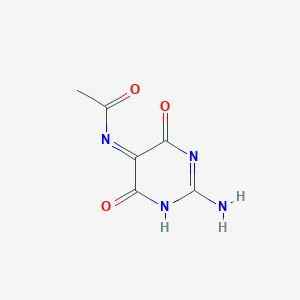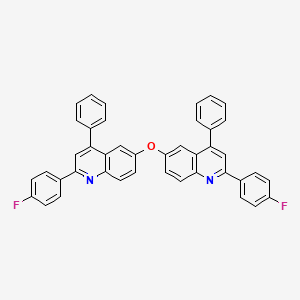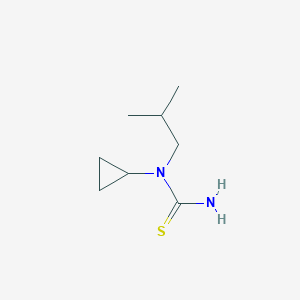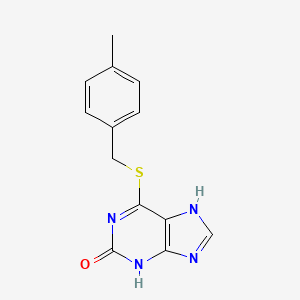
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group at the 1-position and a 2-methylphenyl substituent at the 2-position
準備方法
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-methylbenzaldehyde with 1-tetralone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohols.
科学的研究の応用
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for the development of bioactive molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications. It could be investigated for its effects on various biological targets and pathways.
Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- can be compared with other similar compounds, such as:
1(2H)-Naphthalenone, 3,4-dihydro-2-phenyl-: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1(2H)-Naphthalenone, 3,4-dihydro-2-(4-methylphenyl)-: The position of the methyl group on the phenyl ring is different, potentially leading to variations in chemical behavior and applications.
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methoxyphenyl)-: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s properties and interactions.
特性
CAS番号 |
478866-36-3 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
2-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17(16)18/h2-9,16H,10-11H2,1H3 |
InChIキー |
WNSFFHCCTISGBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CCC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)


![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)

![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)

